molecular formula C6H6BFO3 B1437245 4-Fluoro-3-hydroxyphenylboronic acid CAS No. 913835-74-2

4-Fluoro-3-hydroxyphenylboronic acid

Cat. No. B1437245
M. Wt: 155.92 g/mol
InChI Key: GNCXNRGBOBWFSO-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxyphenylboronic acid is a type of arylboronic acid. It is involved in Suzuki-Miyaura reactions and can be an effective catalyst for amidation and esterification of carboxylic acids .


Synthesis Analysis

The synthesis of 4-Fluoro-3-hydroxyphenylboronic acid involves several steps. One method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another method involves increasing the temperature by 10°C every 15 minutes until it reaches 50°C, and then reacting at a constant temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-hydroxyphenylboronic acid is C6H6BFO3. Its average mass is approximately 155.92 Da . Further analysis of its structure can be found in various studies .


Chemical Reactions Analysis

4-Fluoro-3-hydroxyphenylboronic acid is involved in various chemical reactions. For instance, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

4-Fluoro-3-hydroxyphenylboronic acid has a molecular weight of 155.92 . More detailed physical and chemical properties may be found in the product’s safety data sheet .

Scientific Research Applications

Antifungal Activity

4-Fluoro-3-hydroxyphenylboronic acid and its derivatives have shown promising antifungal properties against strains like Aspergillus, Fusarium, Penicillium, and Candida. These compounds' efficacy is attributed to their tautomeric equilibrium and the fluorine substituent's position, which plays a crucial role in antifungal activity. This highlights the potential for developing new antifungal drugs based on this compound (Borys et al., 2019).

Enzyme-free Glucose Sensing

Research into enzyme-free glucose sensing at physiological conditions has led to the development of a new monomer, incorporating 4-Fluoro-3-hydroxyphenylboronic acid for specific recognition of glucose. This innovation demonstrates the compound's application in medical diagnostics and monitoring, offering a pathway for non-enzymatic glucose sensors (Bao et al., 2021).

Experimental Oncology

In the realm of experimental oncology, derivatives of 4-Fluoro-3-hydroxyphenylboronic acid have been evaluated for their antiproliferative potential against cancer cell lines, such as A2780 ovarian cancer cells. These compounds have shown to induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents with a specific mode of action, thus opening avenues for novel cancer therapies (Psurski et al., 2018).

Fluorescence Quenching Studies

Fluorescence quenching studies of derivatives, including 4-Fluoro-3-hydroxyphenylboronic acid, have provided insights into their interactions and mechanisms. These studies are fundamental for developing fluorescent probes and sensors, underscoring the compound's utility in analytical chemistry and molecular diagnostics (Geethanjali et al., 2015).

Safety And Hazards

4-Fluoro-3-hydroxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCXNRGBOBWFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660190
Record name (4-Fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-hydroxyphenylboronic acid

CAS RN

913835-74-2
Record name (4-Fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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